The synthesis of 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves several steps:
Technical parameters such as temperature, solvent choice (e.g., acetonitrile), and reaction time are critical for optimizing yield and purity .
The molecular structure of 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide can be described as follows:
This configuration contributes to its unique chemical reactivity and potential biological activity. Structural elucidation techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are often employed to confirm the molecular structure .
3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide may participate in various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
The mechanism of action for 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets:
Studies involving structure-activity relationships (SAR) are crucial for understanding its efficacy and optimizing its pharmacological profile .
The physical and chemical properties of 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide include:
The applications of 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide span various fields:
The azetidine ring’s high ring strain and basic nitrogen confer unique bioactivity-enhancing properties. Its compact size (smaller than pyrrolidine or piperidine) reduces molecular weight while increasing three-dimensionality—a key attribute for penetrating challenging biological targets like protein-protein interfaces. The secondary amine at the 3-position enables salt formation, improving solubility, and serves as a synthetic handle for derivatization [5].
Table 1: Key Molecular Properties of 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₂F₃N₃O | Balanced size for drug-likeness (MW: 259.23 g/mol) |
Purity | ≥95% | Suitable for biological screening [1] |
Hydrogen Bond Acceptors | 4 (1 carbonyl O, 3 N) | Enhances target binding and solubility |
Azetidine Ring pKa | ~8.5 (estimated) | Ionizable at physiological pH |
Structurally analogous compounds (e.g., N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide) demonstrate improved metabolic stability due to the azetidine ring’s resistance to oxidative metabolism compared to larger N-heterocycles [4]. The scaffold’s versatility is evidenced by its incorporation into diverse therapeutic candidates, including glycine transporter inhibitors and anorexigenic agents [5].
The 4-(trifluoromethyl)phenyl group is a strategic pharmacophore element that enhances both physicochemical and target-binding properties. The trifluoromethyl (-CF₃) group’s high electronegativity and lipophilicity (π-bonding parameter = 0.88) boost membrane permeability while maintaining moderate solubility. Its steric bulk (van der Waals volume: 38.3 ų) creates defined hydrophobic pockets in target binding sites [8].
Table 2: Impact of Trifluoromethyl Group on Compound Properties
Parameter | With -CF₃ | Without -CF₃ | Change |
---|---|---|---|
Calculated LogP | ~2.8 | ~1.5 | +130% |
Aromatic π-electron density | Reduced vs phenyl | Standard | Electrophilic enhancement |
Metabolic stability | High (resists oxidation) | Moderate | +50% half-life [5] |
In receptor binding, the -CF₃ group engages in orthogonal dipole interactions and fluorine-specific contacts (e.g., C-F⋯H-N) that augment affinity. This motif’s prevalence is validated by its incorporation into clinical agents like Lufenuron and Fluoxetine [8]. When conjugated to the azetidine carboxamide core, it forms an extended planar system that facilitates π-stacking with aromatic residues in enzyme active sites .
Despite its promising framework, this compound remains understudied. Key research gaps include:
Research opportunities include:
Table 3: Priority Research Areas for Overcoming Current Limitations
Research Gap | Proposed Solution | Expected Impact |
---|---|---|
Low synthetic yield | Phase-transfer catalysis optimization | 50% cost reduction; gram-scale production |
Limited SAR data | Synthesis of 5-10 analogs with varied R-groups | Identify potency/target relationships |
Unknown in vivo stability | Isotope labeling & microsomal studies | Clarify metabolic fate and DMPK profile |
This compound’s discontinuation in commercial catalogs [1] underscores the need for academic investigation to unlock its latent therapeutic potential.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0